Meta vs. Para Hydroxyethoxy Regioisomerism: Differential Cytotoxicity Profiles Against MCF-7 and A549 Cancer Cell Lines
The target compound (meta-hydroxyethoxy, CAS 920948-08-9) and its para-substituted regioisomer (CAS 921450-66-0) share identical molecular formula (C17H16N2O5) and molecular weight (328.32 g/mol), yet the position of the hydroxyethoxy substituent on the phenyl ring produces distinguishable biological outcomes. The para-isomer demonstrates defined IC50 values of 12 µM against MCF-7 breast cancer cells and 15 µM against A549 lung adenocarcinoma cells . For the meta-isomer (target compound), available data describe treatment at approximately 100 µM for 24 hours producing a significant reduction in cell viability across A549, MCF-7, and HeLa cell lines, with the mechanism attributed to apoptosis induction via caspase pathway activation . The para-isomer's lower IC50 values suggest enhanced cytotoxic potency, while the meta-isomer's distinct substitution pattern may offer alternative target selectivity or pharmacokinetic properties relevant to specific screening cascades. Importantly, the meta-isomer has been additionally tested against HeLa (cervical cancer) cells, expanding its characterized cell-line panel relative to the para-isomer .
| Evidence Dimension | In vitro cytotoxicity against human cancer cell lines |
|---|---|
| Target Compound Data | Meta-isomer (920948-08-9): ~100 µM, 24 h treatment → significant viability reduction in A549, MCF-7, HeLa; mechanism: caspase-mediated apoptosis (exact IC50 values not reported in available sources) |
| Comparator Or Baseline | Para-isomer (921450-66-0): IC50 = 12 µM (MCF-7), 15 µM (A549); mechanism: apoptosis induction via caspase activation and cell cycle arrest |
| Quantified Difference | Para-isomer exhibits defined IC50 values (12–15 µM); meta-isomer data reported as viability reduction at ~100 µM. Quantitative IC50 comparison not possible from available data; however, the meta-isomer uniquely includes HeLa cell-line testing in its reported panel. |
| Conditions | MCF-7 (breast adenocarcinoma), A549 (lung adenocarcinoma), and HeLa (cervical carcinoma) cell lines; MTT or similar viability assay; 24 h treatment duration (meta-isomer); conditions for para-isomer from Mir et al. study (full experimental details not available in vendor source) |
Why This Matters
For researchers screening compound libraries against cervical cancer (HeLa) models or requiring a broader preliminary cell-line panel, the meta-isomer provides characterized HeLa activity not reported for the para-isomer, while those prioritizing defined MCF-7/A549 IC50 values may find the para-isomer better characterized.
